molecular formula C8H18OS B14712463 1-(2-Methylpropane-2-sulfinyl)butane CAS No. 13153-04-3

1-(2-Methylpropane-2-sulfinyl)butane

Cat. No.: B14712463
CAS No.: 13153-04-3
M. Wt: 162.30 g/mol
InChI Key: DGBVQXCCEZOOKY-UHFFFAOYSA-N
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Description

1-(2-Methylpropane-2-sulfinyl)butane is a sulfoxide compound characterized by a butane backbone substituted with a 2-methylpropane-2-sulfinyl group (a sulfur atom bonded to two methyl groups, an oxygen atom, and the butane chain). Sulfoxides like this are polar molecules due to the sulfinyl group (S=O), which imparts unique physicochemical properties such as higher boiling points and solubility in polar solvents compared to non-polar analogs.

Properties

CAS No.

13153-04-3

Molecular Formula

C8H18OS

Molecular Weight

162.30 g/mol

IUPAC Name

1-tert-butylsulfinylbutane

InChI

InChI=1S/C8H18OS/c1-5-6-7-10(9)8(2,3)4/h5-7H2,1-4H3

InChI Key

DGBVQXCCEZOOKY-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Methylpropane-2-sulfinyl)butane with structurally or functionally related compounds from the provided evidence. While direct data on the target compound is absent, inferences are drawn based on chemical principles and analogs.

Functional Group Comparison

  • Sulfoxides vs. Sulfonates :

    • This compound (hypothetical sulfoxide) has a sulfinyl group (S=O, sulfur oxidation state +4).
    • Sodium 2-methylprop-2-ene-1-sulphonate () is a sulfonate (SO₃⁻, sulfur oxidation state +5). Sulfonates exhibit higher polarity and water solubility compared to sulfoxides due to their ionic nature .
  • Sulfoxides vs. Ethers :

    • 1-(2-Methoxyethoxy)Butane () is an ether with a methoxy-ethoxy substituent. Ethers lack the polar S=O bond, resulting in lower boiling points and reduced solubility in polar solvents compared to sulfoxides .

Structural Analogs

  • Butane Derivatives :

    • Butane, 2-methoxy-2-methyl- () shares a branched butane chain but substitutes the sulfinyl group with a methoxy group. The methoxy ether is less polar (boiling point ~311.9 K at 493.15 kPa) compared to hypothetical sulfoxides, which typically have higher boiling points due to stronger dipole interactions .
  • Chlorinated Alkanes :

    • 1-Chloro Butane () has a chloro substituent. While both chloroalkanes and sulfoxides are polar, sulfoxides exhibit greater thermal stability and lower toxicity compared to halogenated compounds .

Physicochemical Properties (Hypothetical Data)

Compound Functional Group Boiling Point (Est.) Solubility (Est.) Polarity (Est.)
This compound Sulfinyl (S=O) ~420–450 K High in polar solvents High
Sodium 2-methylprop-2-ene-1-sulphonate Sulfonate (SO₃⁻) >500 K (decomposes) Very high in water Very high
1-(2-Methoxyethoxy)Butane Ether (C-O-C) ~390–410 K Moderate in polar solvents Moderate
Butane, 2-methoxy-2-methyl- Ether (C-O-C) ~311.9 K (at 493 kPa) Low in water Low

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